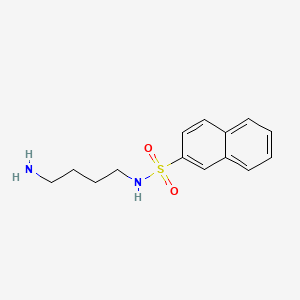

N-(4-Aminobutyl)-2-Naphthalenesulfonamide

Übersicht

Beschreibung

W-12 Hydrochlorid: ist ein zellgängiger und reversibler Calmodulin-Antagonist, der die Myosin-Leichtkettenkinase und die Ca2±Calmodulin-abhängige Phosphodiesterase hemmt . . Diese Verbindung wurde aufgrund ihrer Fähigkeit, Calmodulin-abhängige Prozesse zu modulieren, in der biochemischen Forschung weit verbreitet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von W-12 Hydrochlorid beinhaltet die Reaktion von 2-Naphthalinsulfonylchlorid mit 4-Aminobutylamin in Gegenwart einer Base wie Triethylamin. Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für W-12 Hydrochlorid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: W-12 Hydrochlorid unterliegt aufgrund des Vorhandenseins der Sulfonamidgruppe hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Alkohole.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene Sulfonamidderivate ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Naphthalinring modifizieren können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(4-Aminobutyl)-2-naphthalenesulfonamide serves as a crucial intermediate in synthesizing pharmaceuticals, particularly targeting cardiovascular and neurological conditions. Its structure allows it to interact effectively with biological targets, enhancing drug efficacy.

- Key Findings :

- It has been utilized in the synthesis of calmodulin inhibitors, which are relevant for treating diseases related to calcium signaling pathways .

- Research indicates that derivatives of this compound can modulate the activity of various enzymes linked to disease progression, showcasing its potential in therapeutic applications .

Biochemical Research

In biochemical studies, this compound is employed for enzyme inhibition and receptor binding investigations. This compound aids researchers in understanding complex biological pathways.

- Mechanism of Action :

Diagnostic Applications

The compound is also significant in developing diagnostic assays, particularly for detecting disease biomarkers. Its chemical properties enhance the accuracy of medical tests.

- Application Example :

Material Science

This compound finds applications in material science, particularly in creating specialized polymers and coatings.

- Industry Relevance :

Environmental Studies

Researchers use this compound to study its environmental impact and behavior in ecosystems. This application is crucial for understanding pollutant dynamics and developing remediation strategies.

- Research Insights :

Data Table: Summary of Applications

Case Studies

- Calmodulin Inhibition Study : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, which are critical in various cellular functions. This finding has implications for developing treatments for diseases involving calcium signaling abnormalities .

- Cancer Cell Proliferation : In vitro studies showed that compounds similar to this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways. These results highlight its potential as an anti-cancer agent .

- Environmental Impact Assessment : A study on the environmental effects of this compound revealed its influence on microbial diversity in contaminated soils, suggesting its utility in bioremediation efforts aimed at restoring ecosystem health .

Wirkmechanismus

W-12 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein, and inhibiting its interaction with target enzymes such as myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This inhibition disrupts calmodulin-mediated signaling pathways, leading to various cellular effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- W-5 Hydrochlorid

- W-7 Hydrochlorid

- W-13 Hydrochlorid

- Calmidazoliumchlorid

- KN-93

Eindeutigkeit: W-12 Hydrochlorid ist aufgrund seiner spezifischen hemmenden Wirkungen auf Myosin-Leichtkettenkinase und Ca2±Calmodulin-abhängige Phosphodiesterase einzigartig. Im Vergleich zu anderen Calmodulin-Antagonisten hat es unterschiedliche Bindungsaffinitäten und Hemmkonzentrationen, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht .

Biologische Aktivität

N-(4-Aminobutyl)-2-naphthalenesulfonamide (ABNS) is a sulfonamide derivative that has garnered interest for its potential biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its sulfonamide group, which plays a crucial role in its interaction with biological targets. The mechanism of action involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antibacterial and anti-inflammatory actions.

- Receptor Modulation : The aminobutyl chain allows for interaction with various receptors, potentially modulating their functions and downstream signaling pathways .

Antimicrobial Properties

Research indicates that ABNS exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth through mechanisms that may involve the disruption of folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

ABNS has also been studied for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activities of ABNS:

- In Vitro Studies : In cellular models, ABNS demonstrated the ability to inhibit the proliferation of cancer cells, including human breast adenocarcinoma SK-BR-3 cells. The compound's effectiveness was attributed to its interference with calmodulin-dependent pathways, which are crucial for cell signaling and proliferation .

- Mechanistic Insights : Studies using nuclear magnetic resonance (NMR) have mapped the binding interactions between ABNS and calmodulin, revealing how ABNS may modulate calcium-dependent signaling pathways. This interaction is significant as it highlights the compound's potential role in regulating cellular processes influenced by calcium ions .

- Case Studies : Specific case studies have reported the use of ABNS in experimental models to assess its therapeutic potential against various conditions, including cancer and bacterial infections. These studies often focus on dose-response relationships and the compound's effect on cellular viability and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ABNS, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains an aminobutyl group | Potentially broad-spectrum activity |

| N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | Chlorine substitution at C-5 | Enhanced antibacterial properties |

| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Different amino chain configuration | Stronger calmodulin antagonism |

Eigenschaften

CAS-Nummer |

35517-12-5 |

|---|---|

Molekularformel |

C14H18N2O2S |

Molekulargewicht |

278.37 g/mol |

IUPAC-Name |

N-(4-aminobutyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2 |

InChI-Schlüssel |

BUGAJERDTXSWQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

W 12 W-12 W12 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.